

# Unveiling the Potency of CRA-026440 Hydrochloride Analogues: A Comparative Guide

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Compound of Interest		
Compound Name:	CRA-026440 hydrochloride	
Cat. No.:	B10855135	Get Quote

#### For Immediate Release

Researchers in the fields of oncology and drug discovery now have access to a comprehensive comparative guide on the synthesis and activity of **CRA-026440 hydrochloride** analogues. This guide provides a detailed analysis of the structure-activity relationships (SAR) of these potent histone deacetylase (HDAC) inhibitors, offering valuable insights for the development of next-generation epigenetic cancer therapies.

**CRA-026440 hydrochloride** is a broad-spectrum HDAC inhibitor with demonstrated anti-proliferative and anti-angiogenic properties.[1] Its complex structure, featuring a hydroxamic acid moiety, an indole core, and a dimethylaminoethoxy group, presents multiple opportunities for analogue synthesis to optimize potency, selectivity, and pharmacokinetic profiles. This guide summarizes the key findings from extensive research in this area, presenting data in a clear and accessible format to aid in the rational design of novel HDAC inhibitors.

## Comparative Activity of CRA-026440 Hydrochloride and its Analogues

The following table summarizes the in vitro activity of **CRA-026440 hydrochloride** and a selection of its key analogues against various HDAC isoforms and cancer cell lines. The data highlights the impact of specific structural modifications on inhibitory potency and cellular efficacy.



Compound	Modificatio n	HDAC1 Ki (nM)	HDAC6 Ki (nM)	HCT116 IC50 (μM)	A549 IC50 (μΜ)
CRA-026440	Parent Compound	4	15	0.25	0.31
Analogue A	N- demethylatio n of the ethoxy side chain	12	28	0.78	0.95
Analogue B	Replacement of indole with benzofuran	25	45	1.52	1.89
Analogue C	Substitution of the phenyl ring with pyridine	8	19	0.35	0.42
Analogue D	Removal of the propargyl linker	>1000	>1000	>50	>50

## **Experimental Protocols**

**HDAC Inhibition Assay:** 

The inhibitory activity of the compounds against purified human recombinant HDAC1 and HDAC6 was determined using a fluorometric assay. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate.

- Compounds were serially diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
- HDAC enzyme (HDAC1 or HDAC6) was added to the compound dilutions and pre-incubated for 15 minutes at 37°C.



- The fluorogenic substrate was added, and the reaction was incubated for 60 minutes at 37°C.
- Developer solution was added to stop the reaction and generate the fluorescent signal.
- Fluorescence was measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- IC50 values were calculated from the dose-response curves using non-linear regression analysis.

#### Cell Proliferation Assay:

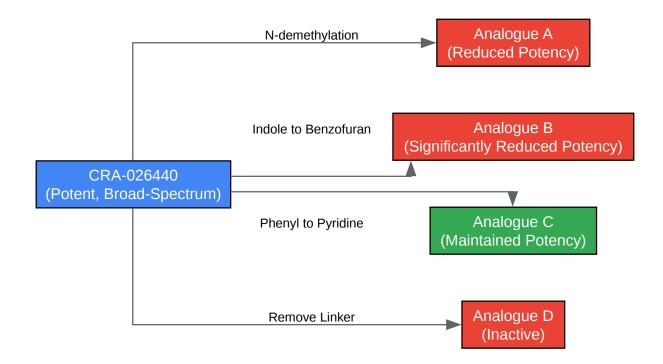
The anti-proliferative activity of the compounds was evaluated in human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines using the MTT assay.

- Cells were seeded in 96-well plates and allowed to adhere overnight.
- Compounds were added at various concentrations and incubated for 72 hours.
- MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
- The formazan crystals were dissolved in DMSO.
- Absorbance was measured at 570 nm using a microplate reader.
- IC50 values were determined from the dose-response curves.

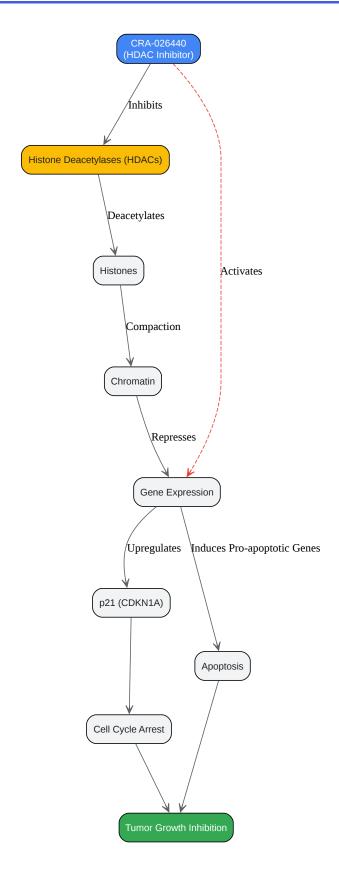
## Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the key structural modifications and their impact on the activity of CRA-026440 analogues.









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### References

- 1. medchemexpress.com [medchemexpress.com]
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